molecular formula C6H11ClFNO2 B11716664 4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride

4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B11716664
M. Wt: 183.61 g/mol
InChI Key: JHFQMLQFQXIKGU-UHFFFAOYSA-N
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Description

4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClFNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 1-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the fluorination of 1-methylpyrrolidine-2-carboxylic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include steps for purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropyrrolidine-2-carboxylic acid
  • 1-Methylpyrrolidine-2-carboxylic acid
  • 4-Fluoro-1-ethylpyrrolidine-2-carboxylic acid

Uniqueness

4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the pyrrolidine ring

Properties

Molecular Formula

C6H11ClFNO2

Molecular Weight

183.61 g/mol

IUPAC Name

4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H

InChI Key

JHFQMLQFQXIKGU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C(=O)O)F.Cl

Origin of Product

United States

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